N-(3-methoxybenzyl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWWWWQNTUHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of (2S,3R)-1-(Dimethylamino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol
The synthesis begins with a Grignard reaction between (S)-1-(dimethylamino)-2-methylpentan-3-one (Formula VIII) and 3-bromo anisole (Formula II). Ethyl magnesium halide facilitates the nucleophilic addition, producing the tertiary alcohol (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Formula V). Key parameters include:
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Solvent : Tetrahydrofuran (THF) or diethyl ether.
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Temperature : Reflux conditions (65–70°C).
This step establishes the stereochemistry critical for subsequent transformations. The (2S,3R) configuration is preserved through careful control of reaction conditions, ensuring minimal epimerization.
Reductive Deoxygenation to (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine
Hydroxyl Group Activation and Dehydration
The alcohol (Formula V) undergoes activation via treatment with methanesulfonic acid or para-toluenesulfonic acid in the presence of concentrated sulfuric acid. This generates a mesylate or tosylate intermediate, which spontaneously dehydrates to form (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine.
Catalytic Hydrogenation
The unsaturated intermediate is hydrogenated using palladium on carbon (Pd/C) under 5–7 kg/cm² hydrogen pressure. This step achieves selective reduction of the double bond while preserving the amine functionality.
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Catalyst Loading : 5–10% Pd/C by substrate weight.
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Solvent : THF or toluene.
The product, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Formula VII), is isolated via pH-controlled extraction using diisopropyl ether.
Alternative Synthetic Routes
Direct Alkylation of 3-Methoxybenzylamine
Though not explicitly detailed in the cited sources, theoretical pathways involve alkylating 3-methoxybenzylamine with 2-methylpropan-1-amine derivatives. Such methods would require:
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Base : Potassium carbonate or sodium hydride.
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Temperature : 80–100°C.
This route remains speculative but aligns with analogous amine alkylation protocols.
Data Tables: Reaction Conditions and Outcomes
Table 1. Grignard Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of Grignard reagent |
| Temperature | 65–70°C | Prevents side reactions |
| Mg:Substrate Ratio | 1.2:1 | Ensures complete conversion |
Table 2. Hydrogenation Efficiency
| Catalyst | Pressure (kg/cm²) | Time (h) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 5–7 | 2–4 | 90 |
| Pd(OH)₂/C | 5–7 | 3–5 | 85 |
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Pharmacological Research
N-(3-methoxybenzyl)-2-methylpropan-1-amine is primarily studied for its pharmacological properties, particularly its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease. It acts as a multi-target directed ligand (MTDL), with significant interactions with key biological targets:
- β-secretase (BACE) : Inhibits amyloid beta (Aβ) formation, potentially reducing plaque accumulation in Alzheimer’s pathology.
- Glycogen Synthase Kinase 3β (GSK3β) : Modulates neurogenesis and influences pathways involved in cognitive function.
- Acetylcholinesterase : Enhances cholinergic signaling, which may improve cognitive performance.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment for bacterial infections caused by resistant strains.
Anticancer Potential
This compound has also been investigated for its anticancer effects. In vitro studies demonstrate cytotoxic activity against specific cancer cell lines, indicating that it may inhibit receptor tyrosine kinases often overactive in cancers. The mechanism of action may involve apoptosis induction or cell cycle arrest.
Case Study 1: Neuroprotective Effects
A preclinical study assessed the neuroprotective effects of this compound in animal models of Alzheimer’s disease. Results indicated a significant reduction in Aβ plaque formation and improved cognitive function compared to control groups. The modulation of GSK3β activity was identified as a critical mechanism behind these effects.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, supporting its potential use in treating bacterial infections.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | Effect |
|---|---|---|
| Neuroprotective | β-secretase | Reduces Aβ formation |
| Enhances cognitive function | Acetylcholinesterase | Improves cholinergic signaling |
| Antimicrobial | Various pathogens | Effective against resistant strains |
| Anticancer | Cancer cell lines | Induces cytotoxic effects |
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
N-(2-Methoxybenzyl)-2-methylpropan-1-amine ()
- Key Difference : Methoxy group at the 2-position of the benzyl ring.
- Implications : The ortho-methoxy substitution may sterically hinder interactions with biological targets compared to the para or meta positions. For example, in FPR2 receptor agonists, para-methoxybenzyl derivatives (e.g., N-(4-methoxybenzyl) analogs) exhibit higher specificity and potency due to optimized electronic and spatial alignment .
- Synthesis : Similar reductive amination or alkylation routes are likely shared with the target compound, as evidenced by methods for related benzylamines .
N-(4-Methoxybenzyl)-2-methylpropan-1-amine Derivatives ()
Variations in Amine Substituents
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine ()
- Structure : Features a phenethylamine backbone with a 4-methoxy group and ethylamine substitution.
1-(3-Methoxyphenyl)-N-methylpropane-2-amine ()
Functionalized Derivatives: Boron and Heterocyclic Modifications
N-[4-Methoxy-3-(dioxaborolan)benzyl]-N-methylpropan-2-amine ()
- Key Feature : Incorporates a boronic ester for Suzuki-Miyaura coupling applications.
- Application : Boron-containing benzylamines are pivotal in PET imaging and cancer therapy (e.g., proteasome inhibitors) .
Pyridazinone Derivatives with Methoxybenzyl Groups ()
Physicochemical Properties and Bioactivity
Table 1: Comparative Analysis of Selected Compounds
Biological Activity
N-(3-methoxybenzyl)-2-methylpropan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings, supported by relevant data tables and case studies.
This compound is characterized by its methoxy substitution on the benzyl group, which influences its lipophilicity and solubility. The compound exhibits moderate aqueous solubility and is lipophilic, making it suitable for biological applications, particularly in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and modulating signaling pathways.
- Enzymatic Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress and inflammation.
1. Neuropharmacological Effects
Research indicates that this compound can influence neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.
Case Study : A study examining the effects of similar compounds on neurogenesis reported that derivatives of methoxy-substituted amines could enhance neuronal survival and promote neurogenesis in animal models, indicating a possible neuroprotective role for this compound .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that this compound may serve as a lead compound in developing new antimicrobial agents .
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
These findings warrant further investigation into its potential as a therapeutic agent in oncology .
Research Applications
This compound is being explored in various fields:
- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting neurological disorders.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, contributing to advancements in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-methoxybenzyl)-2-methylpropan-1-amine, and how is structural purity confirmed?
- Methodology : A widely used method involves alkylation of 2-methylpropan-1-amine with 3-methoxybenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation employs ¹H/¹³C NMR to verify methoxybenzyl integration and amine proton signals, while HRMS ensures molecular ion consistency .
Q. How do researchers differentiate this compound from structurally similar amines?
- Analytical Strategy : Key distinctions include:
- NMR chemical shifts : Methoxy groups resonate at ~3.7–3.8 ppm, while methylpropanamine protons appear as multiplets between 1.0–2.5 ppm.
- Chromatographic retention times (HPLC/UPLC) under reverse-phase conditions.
- Mass spectrometry fragmentation patterns to identify unique ions (e.g., m/z corresponding to methoxybenzyl cleavage). Comparative data from structurally analogous compounds (e.g., N-benzyl derivatives) are essential .
Q. What solvents and reaction conditions optimize the yield of this compound?
- Optimization Protocol :
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine.
- Temperature : 60–80°C accelerates alkylation while minimizing side reactions.
- Base : Strong bases (NaH) improve deprotonation efficiency.
- Workup : Acid-base extraction (HCl/NaHCO₃) removes unreacted starting materials .
Advanced Research Questions
Q. How does the methoxy group at the 3-position of the benzyl moiety influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-donating methoxy group activates the benzyl ring toward electrophilic substitution but may sterically hinder Pd-catalyzed coupling (e.g., Suzuki). Computational studies (DFT) suggest para-directing effects dominate, requiring tailored catalysts (e.g., PdCl₂(PPh₃)₂/CuI) for alkyne coupling .
- Experimental Validation : Compare yields of Pd-catalyzed reactions with/without methoxy substitution. Control experiments using 3-methoxy-free analogs are critical .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Reconciliation Framework :
- Assay Variability : Standardize cell-based assays (e.g., NF-κB inhibition using HEK293 cells) to minimize protocol discrepancies.
- Structural Confirmation : Re-evaluate compound purity (≥95% by HPLC) and stereochemistry (if applicable).
- Dose-Response Analysis : Use EC₅₀/IC₅₀ curves to account for potency variations.
- Reference Compounds : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
- In Silico Workflow :
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
- Docking Studies : Target-specific modeling (e.g., NMDA receptors or monoamine transporters) identifies binding affinities.
- Validation : Compare predictions with in vitro permeability (Caco-2 assays) and microsomal stability data .
Key Recommendations for Researchers
- Synthesis : Prioritize alkylation with NaH in DMF for scalability.
- Characterization : Combine NMR, HRMS, and chromatographic data to confirm structural integrity.
- Biological Studies : Use standardized NF-κB/cytokine assays to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
